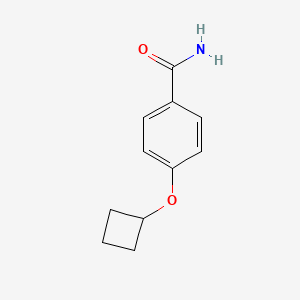

4-Cyclobutoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-cyclobutyloxybenzamide |

InChI |

InChI=1S/C11H13NO2/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H2,12,13) |

InChI Key |

KPSYDEUUKVBJQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Cyclobutoxybenzamide

Fundamental Organic Reaction Mechanisms

The reactivity of 4-cyclobutoxybenzamide is governed by the interplay of its three key structural components: the amide group, the aromatic benzene (B151609) ring, and the cyclobutoxy ether linkage. The following sections describe the fundamental mechanistic processes this compound is expected to undergo.

Proton Transfer Processes

Proton transfer is a fundamental step in many organic reactions, often serving as an initial activation step. In the context of this compound, protonation can occur at two primary sites: the amide oxygen or the amide nitrogen.

O-Protonation: The carbonyl oxygen is the most basic site and is therefore the kinetically favored site of protonation. This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on various benzamides have shown that O-protonation is the predominant pathway. nih.gov The resulting O-protonated species is resonance-stabilized.

N-Protonation: While less favored, protonation of the amide nitrogen can also occur. This process is crucial in certain reactions, such as the Beckmann rearrangement of oximes to amides, where protonation of the nitrogen tautomer precedes the rearrangement step. researchgate.net

The choice between O- and N-protonation is often dictated by the reaction conditions and the nature of the acid catalyst involved. Furthermore, computational studies on amino-substituted benzamides indicate that in their cationic forms, protonation is preferred at the aniline (B41778) amino moiety, suggesting that substituents significantly influence the site of protonation. In this compound, the electron-donating nature of the cyclobutoxy group would slightly increase the electron density in the aromatic ring and potentially influence the basicity of the amide group.

A general representation of proton transfer involving a base (B:) or an acid (H-A) is depicted below:

| Reactant | Reagent | Process | Product |

| This compound | Base (B:) | Deprotonation | Conjugate Acid (BH) + Amide Anion |

| This compound | Acid (H-A) | Protonation | Conjugate Base (A⁻) + Protonated Amide |

Dissociation Phenomena

Dissociation of this compound can be envisioned primarily through two pathways: heterolytic cleavage of bonds within the molecule upon energetic input or the dissociation of a proton-bound dimer in the gas phase.

Research on the gas-phase dissociation of proton-bound heterodimers of substituted benzamides has provided valuable insights into their proton affinities and the dynamics of their dissociation. nih.gov These studies, conducted using techniques like collision-induced dissociation (CID), show that the complexes dissociate into a protonated amide and a protonated reference base. nih.gov The relative abundance of these products is influenced by factors such as collision gas pressure and the basicity of the reference base. nih.gov For this compound, the ether oxygen of the cyclobutoxy group could also participate in forming proton-bound complexes, potentially leading to more complex dissociation patterns compared to simpler benzamides.

The stability of the resulting ions is a critical factor in dissociation. For instance, the dissociation of related substituted benzyl (B1604629) compounds in the gas phase can proceed through direct dissociation or via an ion-neutral complex intermediate.

Nucleophilic Attack Pathways

The electrophilic nature of the carbonyl carbon in the amide group and the aromatic ring makes this compound susceptible to nucleophilic attack at these positions.

Attack at the Carbonyl Carbon: This is a characteristic reaction of carboxylic acid derivatives. A nucleophile can attack the partially positive carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, expelling the amino group as a leaving group (in the case of amide hydrolysis) or leading to other products depending on the nucleophile and reaction conditions. This pathway is central to the hydrolysis of amides.

Nucleophilic Aromatic Substitution (SNAr): While benzene rings are generally electron-rich and resistant to nucleophilic attack, substitution can occur under specific conditions, particularly if the ring is activated by strong electron-withdrawing groups. The this compound itself, with an electron-donating alkoxy group and an amide group (which can be electron-withdrawing), is not a prime candidate for SNAr. However, derivatives with additional activating groups (like a nitro group) ortho or para to a leaving group could undergo this reaction. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group.

Molecular Rearrangement Mechanisms

Molecular rearrangements involve the migration of an atom or group from one position to another within a molecule. For derivatives of this compound, a relevant rearrangement is the Beckmann rearrangement.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. researchgate.net If 4-cyclobutoxyacetophenone were converted to its oxime, treatment with an acid catalyst (like sulfuric acid or phosphorus pentachloride) would induce a rearrangement to form N-phenyl-4-cyclobutoxybenzamide. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. researchgate.net

Amide Bond Formation and Cleavage Mechanisms

The amide bond is the defining feature of this compound, and understanding the mechanisms of its formation and cleavage is crucial to its chemistry.

Mechanisms of Amidation Reactions

The direct formation of an amide bond from a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. For the synthesis of this compound from 4-cyclobutoxybenzoic acid and ammonia (B1221849) (or an ammonia equivalent), several mechanistic strategies can be employed.

One common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The reaction of 4-cyclobutoxybenzoyl chloride with ammonia would proceed via a nucleophilic acyl substitution mechanism. The nitrogen of ammonia attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield this compound.

Alternatively, coupling reagents can be used to facilitate the direct reaction. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond and dicyclohexylurea as a byproduct. The initial step in this process is a proton transfer from the carboxylic acid to the carbodiimide.

A summary of a common amidation pathway is presented below:

| Step | Description | Intermediate |

| 1. Activation | 4-Cyclobutoxybenzoic acid reacts with a coupling agent (e.g., DCC). | O-acylisourea |

| 2. Nucleophilic Attack | Ammonia or an amine attacks the activated carbonyl carbon. | Tetrahedral Intermediate |

| 3. Product Formation | The tetrahedral intermediate collapses to form this compound. | This compound + Byproduct |

Research has also explored direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid, which proceeds through a proposed superelectrophilic intermediate.

Hydrolytic Pathways of Benzamides

The amide group is the least reactive of the carboxylic acid derivatives, yet it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat. chemistrysteps.com The hydrolysis of the benzamide (B126) portion of this compound would yield 4-cyclobutoxybenzoic acid and ammonia (or the ammonium (B1175870) ion/carboxylate salt depending on the pH).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of amides is a multi-step process. youtube.comkhanacademy.org

Protonation: The first step involves the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com Resonance stabilization of the protonated intermediate favors oxygen protonation over nitrogen protonation.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amino group, converting it into a better leaving group (-NH₃⁺).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule (NH₃) as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to give the final carboxylic acid product and regenerate the acid catalyst.

In more concentrated strong acids (e.g., >60% H₂SO₄), the mechanism for benzamide hydrolysis can change. researchgate.net Evidence suggests a mechanism involving a second proton transfer in the rate-determining step, leading to the formation of an acylium ion, which then reacts with water. researchgate.net Studies have also shown that for benzamide hydrolysis in some acid media, the transition state involves the O-protonated amide reacting with two water molecules. cdnsciencepub.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base like sodium hydroxide (B78521) and heat, amides undergo hydrolysis via a different pathway. chemistrysteps.comacs.org

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This step is generally slow as the amide is less reactive. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, and in a highly unfavorable step, eliminates the amide ion (NH₂⁻), which is a very poor leaving group. chemistrysteps.com

Acid-Base Reaction: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. chemistrysteps.com This final step drives the equilibrium towards the products, forming a carboxylate salt and ammonia.

Protonation: A final acidification step is required to protonate the carboxylate salt to yield the neutral carboxylic acid. youtube.com

The rates of hydrolysis can be influenced by substituents on the benzene ring. A study on the hydrolysis of para-substituted benzonitriles, which proceeds through a benzamide intermediate, showed a correlation between the reaction rate and Hammett σₚ constants, indicating that electronic effects of the substituents play a key role. oup.com

Reactivity of the Cyclobutoxy Group

The cyclobutoxy group consists of a cyclobutane (B1203170) ring linked to the benzamide moiety via an ether bond. Its reactivity is characterized by reactions of the ether linkage and the inherent strain of the four-membered ring.

Substitution Reactions Involving the Cyclobutoxy Moiety

Ethers are generally unreactive but can undergo cleavage by strong acids like HBr and HI. libretexts.org For an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. This is because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, and the phenyl cation is highly unstable. youtube.com

The reaction proceeds via nucleophilic substitution:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule). ucalgary.ca

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the cyclobutyl group attached to the oxygen. ucalgary.ca

The mechanism of the nucleophilic attack, either Sₙ1 or Sₙ2, depends on the structure of the alkyl group. youtube.comyoutube.com Since the cyclobutyl group is a secondary alkyl group, the reaction could potentially proceed via either pathway. An Sₙ2 mechanism would involve a backside attack by the halide on the carbon adjacent to the oxygen. An Sₙ1 mechanism would involve the departure of the leaving group to form a secondary cyclobutyl carbocation, which would then be attacked by the halide. The products of this reaction would be 4-hydroxybenzamide (B152061) and a halocyclobutane. Diaryl ethers are generally not cleaved by this method. libretexts.org

Oxidation and Reduction Pathways of the Cyclobutoxy Ether

Oxidation: Aryl alkyl ethers can be oxidized at the α-carbon of the alkyl group. A photoredox reaction using an acridinium (B8443388) catalyst and visible light can functionalize aryl alkyl ethers. rsc.org The proposed mechanism involves a single-electron oxidation of the arene by the excited photocatalyst to form a radical cation. This is followed by deprotonation of the α-C-H bond (the C-H bond on the cyclobutyl carbon attached to the oxygen) to yield an α-aryloxyalkyl radical. This radical can then be trapped by electrophiles, such as electron-poor alkenes. rsc.org Ethers are also known to undergo autooxidation in the presence of atmospheric oxygen to form explosive hydroperoxides via a radical mechanism. youtube.com

Reduction: The C-O bonds of aryl alkyl ethers are generally resistant to reduction. However, cleavage can be achieved under specific conditions. Electrocatalytic hydrogenation (ECH) over skeletal nickel can cleave both sp³ C–O (alkyl-O) and sp² C–O (aryl-O) bonds at moderate temperatures in aqueous media. acs.org The selectivity of cleavage can be influenced by other functional groups on the molecule. acs.org Additionally, primary and secondary alkyl ethers can be reduced to the corresponding hydrocarbons using triethylsilane (HSiEt₃) in the presence of a catalytic amount of B(C₆F₅)₃. organic-chemistry.org This would convert the cyclobutoxy group into a cyclobutane, leaving the benzamide intact.

Strain-Induced Reactivity of the Cyclobutane Ring

Cyclobutane possesses significant ring strain, which makes it more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane. masterorganicchemistry.com This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. To alleviate some torsional strain, cyclobutane adopts a slightly puckered or folded conformation, but this still leaves considerable angle strain with bond angles of about 88°. pressbooks.pub

The total strain energy of cyclobutane is approximately 26.3 kcal/mol, which is comparable to that of cyclopropane (B1198618) (27.6 kcal/mol). masterorganicchemistry.com This stored energy can be released in ring-opening reactions, providing a thermodynamic driving force. For example, cycloalkanes can undergo catalytic hydrogenation to form the corresponding alkanes, with the reaction being much more facile for strained rings like cyclopropane and cyclobutane compared to strain-free rings like cyclohexane. yale.edu This inherent reactivity means the cyclobutane ring in this compound is a potential site for reactions that involve ring opening, particularly under conditions involving transition metals or radical initiators.

Table of Compounds

Advanced Structural Elucidation and Characterization Techniques

X-ray Crystallography Studies

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like 4-Cyclobutoxybenzamide, this technique could provide invaluable insights into its solid-state structure, conformation, and intermolecular interactions.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. acs.org The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. biointerfaceresearch.comnih.gov By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, which in turn reveals the precise location of each atom in the molecule. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. nih.gov This is described by the unit cell, which is the smallest repeating parallelepiped that can generate the entire crystal lattice through translation. acs.org The dimensions of the unit cell are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

Should a single crystal of this compound be analyzed, the resulting data would define its crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry elements present in the crystal. iucr.org Understanding the crystal packing is vital as it influences the material's physical properties, such as melting point, solubility, and stability.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1029 |

| Z | 4 |

| Note: This table is for illustrative purposes only, as experimental data for this compound is not currently available. |

The flexibility of the cyclobutoxy group and its linkage to the benzamide (B126) ring allows for various possible conformations. X-ray diffraction would provide a precise snapshot of the preferred conformation of this compound in the solid state. nih.gov Key conformational features, such as the puckering of the cyclobutane (B1203170) ring and the dihedral angle between the phenyl ring and the amide group, would be determined with high accuracy. This information is critical for understanding potential structure-activity relationships if the compound were to be investigated for biological applications.

Conducting X-ray diffraction experiments at different temperatures can reveal important information about the dynamic behavior of a molecule in the crystal lattice and can identify the occurrence of phase transitions. acs.orgrsc.org For this compound, a variable-temperature study could show how the molecular conformation or crystal packing changes with temperature. nih.govumich.edu This could be particularly insightful for the flexible cyclobutoxy group. Such studies can also provide thermodynamic data related to conformational changes or phase transitions. rsc.org

Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved physicochemical properties, such as solubility or stability. nih.govresearchgate.net Benzamides are known to form co-crystals with various co-formers, often through hydrogen bonding interactions involving the amide group. biointerfaceresearch.comacs.org

A co-crystallization study of this compound could explore the formation of co-crystals with pharmaceutically acceptable co-formers. X-ray crystallography would be essential to confirm the formation of a true co-crystal and to characterize the new crystal structure, identifying the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) between this compound and the co-former. biointerfaceresearch.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and vibrational properties of a molecule and confirming its structure, particularly in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide information about the number of different types of protons in this compound, their chemical environment, and their connectivity. The aromatic protons would appear in a distinct region, as would the protons of the cyclobutoxy group and the amide NH₂ protons. The splitting patterns (multiplicity) of the signals would help to establish which protons are adjacent to one another.

¹³C NMR: Carbon-13 NMR would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the molecular structure. psu.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -CONH₂) | 7.8 - 8.0 | Doublet |

| Aromatic (ortho to -O-Cyclobutyl) | 6.9 - 7.1 | Doublet |

| Amide (-CONH₂) | 5.5 - 6.5 | Broad Singlet |

| Cyclobutoxy (-O-CH) | 4.6 - 4.8 | Multiplet |

| Cyclobutoxy (-CH₂) | 2.0 - 2.5 | Multiplet |

| Cyclobutoxy (-CH₂) | 1.6 - 1.9 | Multiplet |

| Note: This table contains predicted values for illustrative purposes. Experimental data is not currently available. |

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule and identifies the presence of specific functional groups. For this compound, key characteristic absorption bands would be expected for the N-H stretches of the primary amide, the C=O stretch of the amide carbonyl group, the C-O stretch of the ether linkage, and various C-H and C=C vibrations of the aromatic and cyclobutyl groups.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amide N-H Stretch | 3400 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Amide C=O Stretch | ~1660 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Ether Stretch | 1250 - 1000 |

| Note: This table is based on general functional group frequencies and is for illustrative purposes. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Analysis of the fragmentation pattern could reveal the loss of the cyclobutoxy group or other characteristic fragments, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would provide key information about the different types of protons and their neighboring environments.

Aromatic Protons: The benzene (B151609) ring is substituted at the 1 and 4 positions. Due to the electron-donating nature of the cyclobutoxy group and the electron-withdrawing nature of the amide group, the two aromatic protons ortho to the cyclobutoxy group (adjacent to the ether linkage) and the two protons ortho to the amide group would appear as distinct doublets. The protons ortho to the cyclobutoxy group would be expected to resonate at a slightly lower chemical shift (more shielded) compared to the protons ortho to the amide group.

Amide Protons: The -NH₂ protons of the primary amide would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent and concentration.

Cyclobutyl Protons: The cyclobutoxy group would exhibit a more complex set of signals. The proton attached to the carbon bearing the ether oxygen (methine proton) would appear as a multiplet at a downfield position compared to the other cyclobutyl protons due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons of the cyclobutane ring would likely appear as overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: Four distinct signals would be expected for the aromatic carbons. The carbon atom bonded to the cyclobutoxy group (C-O) would be shifted downfield. The carbon atom of the carbonyl group (-C=O) in the amide would appear at the lowest field, typically in the range of 165-175 ppm. The two sets of equivalent aromatic CH carbons would also show distinct chemical shifts.

Cyclobutyl Carbons: The cyclobutane ring would show three distinct carbon signals: the methine carbon attached to the oxygen and two sets of methylene carbons, unless symmetry makes them equivalent.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CONH₂) | ~ 7.8 | Doublet |

| Aromatic (ortho to -O-cyclobutyl) | ~ 6.9 | Doublet |

| Amide (-NH₂) | Variable (e.g., 5.5 - 8.0) | Broad Singlet |

| Cyclobutyl Methine (-O-CH-) | ~ 4.6 | Multiplet |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | ~ 168 |

| Aromatic (C-O) | ~ 162 |

| Aromatic (C-CONH₂) | ~ 128 |

| Aromatic (CH, ortho to -CONH₂) | ~ 129 |

| Aromatic (CH, ortho to -O-cyclobutyl) | ~ 115 |

| Cyclobutyl Methine (-O-CH-) | ~ 75 |

| Cyclobutyl Methylene (-CH₂-) | ~ 30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: The primary amide group would show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretches.

C=O Stretching: A strong absorption band due to the carbonyl (C=O) stretch of the amide group (Amide I band) would be prominent around 1650-1680 cm⁻¹.

C-N Stretching and N-H Bending: The C-N stretching vibration and N-H bending vibration (Amide II band) would appear in the fingerprint region, typically around 1400-1450 cm⁻¹ and 1620-1590 cm⁻¹ respectively.

C-O Stretching: The C-O stretching of the ether linkage would be visible as a strong band in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and N-H give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the symmetric breathing vibration of the benzene ring would be expected to be a strong feature in the Raman spectrum. The C-C bonds of the cyclobutane ring might also be more prominent in the Raman spectrum than in the IR.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3400-3200 (two bands) |

| Carbonyl (-C=O) | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | 1620-1590 |

| Ether (-O-) | C-O Stretch | 1250-1000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic C-H | C-H Stretch | > 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃NO₂), the expected nominal molecular weight is 191 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass could be determined, which would confirm the elemental composition.

Fragmentation Pattern

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 191 would be observed. The fragmentation of this ion would provide valuable structural clues. Common fragmentation pathways could include:

Loss of the cyclobutyl group: A significant fragment would likely correspond to the loss of the cyclobutyl radical (•C₄H₇), resulting in a peak at m/z 134, corresponding to the 4-hydroxybenzamide (B152061) cation.

Loss of the amide group: Cleavage of the amide group could lead to a fragment at m/z 147, corresponding to the 4-cyclobutoxybenzoyl cation.

McLafferty Rearrangement: While less direct for this structure, rearrangement reactions could lead to other characteristic fragments.

Benzoyl Cation: A peak at m/z 105, corresponding to the benzoyl cation, might also be observed, arising from the cleavage of the C-O bond and the amide group.

Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 191 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₄H₇]⁺ |

| 147 | [M - NH₂]⁺ |

| 121 | [C₇H₅O₂]⁺ (from cleavage of cyclobutoxy) |

Computational Chemistry and Molecular Modeling Studies of 4 Cyclobutoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior and conformational preferences of molecules. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is particularly effective for calculating the ground-state properties of molecules. For aromatic compounds like benzamide (B126) derivatives, DFT calculations can accurately predict geometric parameters and electronic properties.

Table 1: Representative Theoretical Structural Parameters for an Alkoxybenzamide Analog (4EDFB)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C4–O10 Bond Length | 1.36 |

| O10–C17 Bond Length | 1.43 |

| C4–O10–C17 Bond Angle | 118.5 |

Data based on calculations for 4-ethoxy-2,3-difluoro benzamide (4EDFB) at the B3LYP/6-311++G(d,p) level. nih.gov Atom numbering is specific to the cited study.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and the corresponding potential energies. For 4-Cyclobutoxybenzamide, a key area of conformational flexibility is the rotation around the ether linkage (Aryl-O-Cyclobutyl).

To explore this, a Potential Energy Surface (PES) scan can be performed. nih.gov This computational technique involves systematically changing a specific dihedral angle (in this case, the C-C-O-C angle involving the phenyl ring and the cyclobutyl group) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). For the analogous molecule 4-ethoxy-2,3-difluoro benzamide, a PES scan was conducted by varying the C4–O10–C17–H18 dihedral angle to identify the most stable geometry. nih.gov A similar approach for this compound would elucidate the preferred orientation of the cyclobutoxy group relative to the benzamide moiety.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com DFT calculations are used to determine the energies of these orbitals. For the related compound 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics and chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Alkoxybenzamide Analog (4EDFB)

| Parameter | Energy (eV) |

| HOMO Energy | -6.83 |

| LUMO Energy | -1.53 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Data based on calculations for 4-ethoxy-2,3-difluoro benzamide (4EDFB) at the B3LYP/6-311++G(d,p) level. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the physical movement and conformational flexibility of molecules over time.

Molecular mechanics (MM) methods use classical physics (force fields) to calculate the potential energy of a molecule based on the positions of its atoms. This approach is computationally less expensive than quantum methods, making it suitable for analyzing large systems and exploring conformational space.

For this compound, MM can be used to study its flexibility, which is primarily determined by the rotation around its single bonds. The key rotatable bonds are the one connecting the cyclobutoxy group to the phenyl ring and the bond between the phenyl ring and the amide group. A conformational search using MM would generate a multitude of possible conformers and rank them by energy, identifying the most stable structures. This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site, a critical aspect in drug design. nih.gov

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's motion over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic behavior of this compound in a simulated environment, such as in a solvent like water.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling studies specifically focused on the chemical compound this compound. As a result, a detailed and scientifically accurate article structured around advanced computational methodologies for this particular compound cannot be generated at this time.

Extensive searches for research applying specific computational techniques to this compound, including Free Energy Perturbation (FEP) methods, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking simulations, did not yield any dedicated studies. While general information on these computational methods is abundant, and studies on broader classes of benzamide derivatives exist, there is no specific data or research findings directly pertaining to this compound.

The requested article outline necessitates in-depth analysis and detailed research findings for each of the following sections, none of which are available in the public domain for this compound:

Structure-Based Computational Approaches

Molecular Docking Simulations for Interaction Prediction:No molecular docking studies have been published that investigate the binding mode and interaction of this compound with a specific biological target.

Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables and the discussion of detailed research findings are contingent upon the existence of primary research, which is currently absent for this specific compound.

Therefore, until research focusing on the computational analysis of this compound is conducted and published, it is not possible to provide the requested in-depth article.

Binding Site Analysis and Hotspot Identification

Binding site analysis is a critical step in understanding the mechanism of action of a ligand. It involves the characterization of the pocket on a target protein where a small molecule binds. This analysis identifies key amino acid residues that form interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These key residues are often referred to as "hotspots" as they contribute significantly to the binding affinity and selectivity of the ligand.

While specific studies on this compound are not available, research on various benzamide derivatives provides insights into their potential binding modes. For instance, molecular docking studies on N-substituted-phenyl benzamides as butyrylcholinesterase inhibitors have revealed important interactions within the enzyme's active site. Similarly, computational analyses of benzamide derivatives targeting enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and Rho-associated kinase-1 (ROCK1) have elucidated the key residues involved in binding nih.govnih.gov.

In a study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, docking and molecular dynamics simulations highlighted critical interactions and binding affinities between the inhibitors and the ROCK1 protein nih.gov. Another study on alkoxy benzamide derivatives as BPTF bromodomain inhibitors used molecular docking to understand the structure-activity relationships of the derivatives nih.gov. These studies consistently demonstrate that the benzamide core can participate in hydrogen bonding interactions, while the substituents, such as the cyclobutoxy group in this compound, can engage in hydrophobic and van der Waals interactions within specific sub-pockets of the binding site.

The following table summarizes common interacting residues and interaction types observed in computational studies of various benzamide derivatives, which can be extrapolated to hypothesize the binding of this compound.

| Target Protein Family | Key Interacting Residues (Examples) | Predominant Interaction Types |

| Cholinesterases | Trp, Tyr, Phe, His | π-π stacking, Hydrogen bonds, Hydrophobic interactions |

| Kinases | Asp, Glu, Lys, Leu, Val | Hydrogen bonds, Salt bridges, Hydrophobic interactions |

| Bromodomains | Asn, Tyr, Val, Pro | Hydrogen bonds, Hydrophobic interactions |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is cost-effective and time-efficient compared to traditional high-throughput screening. Virtual screening can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. A common SBVS method is molecular docking, where each molecule in a library is computationally placed into the binding site of the target, and its binding affinity is estimated using a scoring function. This approach was successfully used to identify novel alkoxy benzamide derivatives as BPTF bromodomain inhibitors nih.gov. The process typically involves preparing a library of compounds, defining the binding site on the target protein, docking the compounds, and then ranking them based on their predicted binding scores.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method uses the information from known active ligands to identify new compounds. Techniques include similarity searching, where new molecules are sought based on their structural similarity to known actives, and pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, are also a form of LBVS. A 3D-QSAR study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds helped in designing new potent ROCK1 inhibitors nih.gov.

The table below outlines the common virtual screening methodologies that have been applied to benzamide derivatives and could be utilized for this compound.

| Methodology | Description | Application Example for Benzamide Derivatives |

| Structure-Based Virtual Screening | ||

| Molecular Docking | Predicts the preferred orientation of a ligand to a target protein and estimates the binding affinity. | Identification of novel BPTF bromodomain inhibitors from a library of alkoxy benzamides nih.gov. |

| Ligand-Based Virtual Screening | ||

| Pharmacophore Modeling | Creates a model of the essential steric and electronic features required for a ligand to interact with a specific target. | Development of pharmacophore models for various enzyme inhibitors to guide the design of new benzamide-based compounds. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activities to predict the activity of new compounds. | Design of potent ROCK1 inhibitors based on a series of N-ethyl-4-(pyridin-4-yl)benzamide analogs nih.gov. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Theoretical Frameworks of SAR/QSAR

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. slideshare.net By systematically altering the structure of a molecule and observing the corresponding changes in its activity, researchers can deduce which structural features are critical for its function. creative-biolabs.com QSAR models express this relationship mathematically, typically in the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

These models are developed using a "training set" of molecules with known activities and then validated to ensure their predictive power for new, untested compounds. wikipedia.orgnih.gov

SAR analysis allows for the determination of which chemical groups on a compound are important for evoking a target biological effect. creative-biolabs.com This is based on the concept that structurally similar molecules are likely to exhibit similar physical and biological properties. creative-biolabs.com Through this analysis, specific substructural features or fragments can be identified as being positively or negatively correlated with the activity of interest. Visualizing these SAR trends, for instance through "glowing molecule" representations where color-coding indicates a feature's influence, allows chemists to understand how structural modifications will likely affect the compound's potency or properties. nih.gov This qualitative understanding helps guide the rational design of new molecules with improved characteristics. creative-biolabs.com

QSAR quantifies the relationship between structure and activity by using numerical values, known as descriptors, to represent the physicochemical properties of the molecules. researchgate.netlibretexts.org These descriptors are essential for building robust and predictive models. frontiersin.orgfrontiersin.org The selection of appropriate descriptors is a critical step, as they must effectively capture the molecular properties that govern the compound's interaction with its biological target. frontiersin.org

Key physicochemical descriptors frequently used in QSAR studies include:

Lipophilicity: Often represented by the partition coefficient (log P), this descriptor measures a compound's distribution between a lipid and an aqueous environment. It is crucial for assessing properties like drug absorption and bioavailability. pharmacareerinsider.com

Electronic Effects: These describe the influence of substituents on the electron distribution within a molecule. Hammett's constant (σ) is a common descriptor for quantifying the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. pharmacareerinsider.com

Steric Factors: These descriptors account for the size and shape of the molecule or its substituents. Taft's steric parameter (Es) is a classic example used to quantify the steric hindrance caused by a particular group. pharmacareerinsider.com

Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor or acceptor is a critical factor in its interaction with biological targets and influences properties like solubility and absorption. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation (graph) of a molecule, which encode information about its size, shape, and branching. frontiersin.org

The following table summarizes some of the most common physicochemical parameters used in QSAR modeling.

| Descriptor Category | Parameter Example | Property Represented | Significance in Drug Design |

| Lipophilicity | log P (Partition Coefficient) | Fat solubility | Absorption, distribution, bioavailability pharmacareerinsider.com |

| Electronic | σ (Hammett's Constant) | Electron-donating/withdrawing ability | Target binding interactions, reaction rates pharmacareerinsider.com |

| Steric | Es (Taft's Steric Parameter) | Molecular size and shape | Receptor fit, steric hindrance pharmacareerinsider.com |

| Thermodynamic | pKa (Dissociation Constant) | Acidity or basicity | Ionization state, solubility, receptor interaction frontiersin.orgfrontiersin.org |

| Molecular Size | Molecular Weight (MW) | Mass of the molecule | Druggability, diffusion frontiersin.orgfrontiersin.org |

| Surface Properties | Polar Surface Area (PSA) | Surface area of polar atoms | Membrane permeability, absorption researchgate.net |

SAR Studies on Benzamide (B126) Derivatives

Substituents on the benzene (B151609) ring of benzamide derivatives have a profound impact on their activity by altering the molecule's electronic and steric properties. scribd.comlibretexts.org The position and nature of these substituents can significantly influence the compound's interaction with its target.

Activating vs. Deactivating Groups: Substituents are broadly classified as either activating or deactivating towards electrophilic aromatic substitution, which correlates with their electron-donating or electron-withdrawing character. libretexts.orglumenlearning.com Electron-donating groups (e.g., -OH, -OCH3, -CH3) generally increase the electron density of the benzene ring, making it more nucleophilic and often enhancing biological activity. lumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -C=O) decrease the ring's electron density and are considered deactivating. scribd.comlumenlearning.com

Directing Effects: Substituents also dictate the position of further substitutions on the ring. Activating groups are typically ortho, para-directors, while deactivating groups are generally meta-directors. scribd.com This is crucial for the rational synthesis of analogues.

Specific Examples: In a series of benzamide and picolinamide derivatives investigated as acetylcholinesterase inhibitors, it was found that compounds with a para-substituted dimethylamine side chain exhibited more potent and selective activity compared to those with meta- or ortho-substitutions. nih.gov In another study, the introduction of a halogen or alkyl substituent in the 3-position of certain N-substituted benzamides increased apparent lipophilicity only half as much as similar substituents in the 5-position, due to a combination of steric and electronic effects influencing an adjacent methoxy group. nih.gov

The table below summarizes the general effects of common substituents on the reactivity and orientation of substitution on a benzene ring.

| Substituent Group | Example | Effect on Reactivity | Directing Effect |

| Strongly Activating | -NH2, -OH | Strongly Activating | ortho, para |

| Moderately Activating | -OR, -NHCOR | Moderately Activating | ortho, para |

| Weakly Activating | -Alkyl (e.g., -CH3) | Weakly Activating | ortho, para |

| Weakly Deactivating | -Halogens (F, Cl, Br, I) | Weakly Deactivating | ortho, para |

| Moderately Deactivating | -C=O, -SO3H, -CN | Moderately Deactivating | meta |

| Strongly Deactivating | -NO2, -NR3+ | Strongly Deactivating | meta |

The amide linker is a key structural element in benzamide derivatives, providing a specific spatial arrangement and hydrogen bonding capabilities. Modifications to this linker can significantly alter a compound's potency and pharmacokinetic properties. researchgate.netnih.gov Research on benzodioxane-benzamide FtsZ inhibitors has shown that the linker acts as a critical spacer to correctly position the key pharmacophoric features. mdpi.com

Studies have explored several types of linker modifications:

Linker Homologation: The length of the linker is a critical parameter. In one series of FtsZ inhibitors, lengthening a methylenoxy linker to an ethylenoxy or propylenoxy linker was investigated to probe the depth of the binding site. nih.gov The extension from a methylenoxy to an ethylenoxy linker resulted in a strong increase in antimicrobial activity. mdpi.com

Linker Replacement: Replacing the amide group with other functionalities has been explored to modulate activity and physicochemical properties. In one study on antimalarial benzamides, replacing the amide with a sulfonamide was not tolerated, nor was the complete removal of the carbonyl and its replacement with a methylene (B1212753) unit. researchgate.net

Linker Functionalization: Introducing substituents on the linker itself can improve properties. For example, adding a hydroxyl group to the ethylenic linker of certain FtsZ inhibitors was explored to enhance physicochemical characteristics. mdpi.com

The following table presents data from a study on piperidyl benzamides, illustrating the effect of linker modifications on antimalarial potency.

| Compound | Linker Modification from Amide | Potency (IC50, µM) |

| Parent Amide | -CONH- | 0.15 |

| Sulfonamide | -SO2NH- | >10 |

| Amine | -CH2NH- | >10 |

| Reversed Amide | -NHCO- | 1.1 |

Data synthesized from representative findings in SAR studies of benzamide derivatives. researchgate.net

The substituent attached to the nitrogen atom of the benzamide group (the R-group in R-NH-CO-Ar) plays a vital role in determining the compound's biological activity. This part of the molecule often engages in key interactions within the target's binding pocket.

In the development of N-substituted benzamide derivatives as antitumor agents, preliminary SAR studies revealed that the nature of the substituent on the terminal amine was critical. researchgate.net For instance, modifying the structure of Entinostat (MS-275), an N-substituted benzamide, showed that the 2-substituent of the phenyl ring in the N-linked group was crucial for anti-proliferative activity. researchgate.net Furthermore, the presence of a chlorine atom or a nitro-group on the N-substituted benzene ring was found to significantly decrease anti-proliferative activity. researchgate.net The substitution on the pyrrolidine (B122466) nitrogen atom in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides also had a significant impact on the compounds' apparent lipophilicities. nih.gov

SAR Analysis of the Cyclobutoxy Moiety

The cyclobutoxy moiety introduces a degree of conformational rigidity to the ether linkage, which is a key feature in drug design. Unlike a flexible alkyl ether chain, the four-membered ring of the cyclobutoxy group restricts the number of accessible conformations of the linker. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

The cyclobutyl ring makes distinct steric and electronic contributions to the 4-Cyclobutoxybenzamide molecule.

Steric Contributions: The cyclobutyl group is a moderately bulky substituent. Its three-dimensional shape can be crucial for filling hydrophobic pockets within a receptor binding site. The non-planar nature of the cyclobutane (B1203170) ring provides a different steric profile compared to a flat aromatic ring or a linear alkyl chain. This unique shape can be exploited to achieve selective binding to a target protein and avoid steric clashes that might reduce activity.

The steric parameters of the cyclobutyl group can be quantified using computational methods. These parameters, such as molar refractivity and sterimol parameters, can be correlated with biological activity in quantitative structure-activity relationship (QSAR) studies.

Electronic Contributions: Electronically, the cyclobutoxy group is an electron-donating group due to the ether oxygen. This has a direct impact on the electronic properties of the benzamide ring system. The oxygen atom can donate electron density to the aromatic ring through resonance, which can influence the pKa of the amide proton and the hydrogen bonding capabilities of the amide group.

The table below summarizes key steric and electronic parameters for the cyclobutoxy group in comparison to other common substituents.

| Parameter | Value/Description | Implication for this compound |

| Molar Refractivity (CMR) | A measure of volume and polarizability. | Contributes to the overall size and London dispersion forces, influencing binding to hydrophobic pockets. |

| Sterimol Parameters (L, B1, B5) | Describe the dimensions of the substituent. | Defines the spatial requirements for binding and can be critical for selectivity. |

| Hammett Constant (σ) | Quantifies the electronic effect on the aromatic ring. | The electron-donating nature influences the reactivity and interaction potential of the benzamide moiety. |

| Hydrophobic Parameter (π) | Measures the lipophilicity of the substituent. | Affects the overall lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic targets. |

The choice of the cyclobutoxy group as a linker is a deliberate design element. To understand its specific contribution, it is valuable to compare it with other cyclic and linear ether linkers that could occupy the 4-position of the benzamide.

Cyclic Ether Linkers:

Cyclopentyloxy and Cyclohexyloxy: These larger cyclic ethers offer increased lipophilicity and steric bulk compared to the cyclobutoxy group. While potentially enhancing binding to larger hydrophobic pockets, they also introduce more conformational flexibility, which could be detrimental to binding affinity.

Tetrahydrofuranyloxy and Tetrahydropyranyloxy: These heterocyclic ethers introduce additional hydrogen bond acceptors, which could be advantageous if the target receptor has a corresponding hydrogen bond donor. However, they also increase the polar surface area, which might affect cell permeability.

Linear Ether Linkers:

Methoxy, Ethoxy, and Isopropoxy: These smaller, linear alkoxy groups are less sterically demanding and offer more conformational freedom than the cyclobutoxy group. While they can provide favorable electronic properties, the lack of conformational constraint might lead to a higher entropic penalty upon binding. The isopropoxy group, with its branching, provides a steric profile that is somewhat intermediate between linear and cyclic ethers.

The following table provides a comparative overview of different ether linkers.

| Linker | Key Characteristics | Potential Impact on SAR |

| Cyclobutoxy | Constrained, moderate bulk, unique 3D shape | May pre-organize the molecule for optimal binding, enhancing affinity and selectivity. |

| Cyclopentyloxy | More flexible and bulkier than cyclobutoxy | Could improve hydrophobic interactions but may suffer from a higher entropic penalty. |

| Isopropoxy | Branched, more flexible than cyclobutoxy | Offers a balance of steric bulk and flexibility. |

| Ethoxy | Linear, flexible, less bulky | Provides electronic benefits with minimal steric hindrance, but lacks conformational constraint. |

Integrated Computational and Experimental SAR

A comprehensive understanding of the SAR of this compound requires an integrated approach that combines computational modeling with experimental validation.

Computational Approaches:

Molecular Docking: Docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. These studies can help to rationalize the observed SAR and guide the design of new, more potent compounds. For instance, docking could reveal whether the cyclobutoxy group is positioned in a hydrophobic pocket and how its conformation affects key interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of 4-alkoxybenzamide analogs with their biological activity. These models can help to identify the key molecular descriptors that govern activity and can be used to predict the activity of untested compounds.

Experimental Validation: The predictions from computational models must be validated through the synthesis and biological evaluation of a series of analogs. This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry. For this compound, this would involve synthesizing derivatives with variations in the ether linker and evaluating their biological activity. The experimental data would then be used to refine the computational models, leading to a more accurate understanding of the SAR.

Advanced Chemical Research Applications and Potential Directions

Exploration of Chemical Space and Scaffold Diversity

The inherent structural features of 4-Cyclobutoxybenzamide make it an attractive starting point for the generation of large and diverse chemical libraries. Its scaffold can be systematically modified to explore a vast chemical space, leading to the discovery of compounds with novel biological or material properties.

Utilizing the this compound Scaffold in Combinatorial Chemistry

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of a multitude of compounds from a common core structure. nih.gov The this compound scaffold is well-suited for such synthetic endeavors due to its multiple points of diversification. Both the aromatic ring and the amide group can be readily functionalized.

The synthesis of a combinatorial library based on the this compound scaffold would typically involve a multi-step process. A key starting material would be 4-cyclobutoxybenzoic acid, which can be prepared and then converted to an activated form, such as an acid chloride. This activated intermediate can then be reacted with a diverse set of amines to generate a library of N-substituted 4-cyclobutoxybenzamides. Further diversity can be introduced by modifying the cyclobutoxy group or by performing reactions on the aromatic ring. Solid-phase synthesis techniques could be employed to streamline the process, allowing for the efficient production and purification of a large number of derivatives. nih.gov

Design and Synthesis of Chemical Libraries Based on the Core Structure

The design of a chemical library based on the this compound core would involve the careful selection of building blocks to maximize structural and functional diversity. The primary points for diversification are the amide nitrogen and the aromatic ring.

Table 1: Potential Diversification of the this compound Scaffold

| Diversification Point | R-Group Possibilities | Potential Chemical Space |

| Amide Nitrogen (R1) | Alkyl chains, (hetero)aryl groups, amino acid residues, complex amines | Exploration of various pockets in biological targets |

| Aromatic Ring (R2, R3, R4, R5) | Halogens, nitro groups, alkyl groups, alkoxy groups | Modulation of electronic properties and steric hindrance |

| Cyclobutoxy Group | Substitution on the cyclobutane (B1203170) ring | Fine-tuning of solubility and metabolic stability |

The synthesis of such libraries could be achieved through parallel synthesis techniques, where reactions are carried out in multi-well plates, allowing for the simultaneous creation of hundreds or even thousands of distinct compounds. nih.gov The resulting library of this compound derivatives could then be screened for a wide range of biological activities, from antimicrobial to anticancer effects, leveraging the known bioactivity of other benzamide (B126) derivatives. nih.govnih.gov

Development of Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. asm.orgresearchgate.net They are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound structure offers a promising foundation for the development of such probes.

Application of this compound as a Tool for Investigating Molecular Mechanisms

A derivative of this compound, upon discovery of a specific biological activity, could serve as a valuable chemical probe. For instance, if a particular derivative is found to inhibit a specific enzyme, it can be used to study the downstream effects of that enzyme's inhibition. This allows researchers to elucidate the role of the enzyme in various cellular pathways. The development of such probes requires a molecule with high selectivity and potency for its target to avoid off-target effects that could confound experimental results.

Design of Tagged or Derivatized Analogs for Research Applications

To enhance their utility as research tools, chemical probes are often modified with reporter tags. These tags can be fluorescent molecules, biotin, or radioactive isotopes, which allow for the visualization and quantification of the probe's interaction with its target.

For the this compound scaffold, a tag could be incorporated at several positions. For example, a linker could be attached to the aromatic ring or to a less sterically hindered position on a substituent of the amide nitrogen. This tagged analog would retain its binding affinity for the target while enabling its detection through various biochemical and imaging techniques. The design of such tagged probes is a critical step in modern chemical biology for target identification and validation. nih.gov

Table 2: Conceptual Design of Tagged this compound Analogs

| Tag Type | Potential Attachment Point | Research Application |

| Fluorescent Dye | Aromatic ring via a linker | Cellular imaging, fluorescence polarization assays |

| Biotin | Amide substituent | Affinity purification of target proteins |

| Photoaffinity Label | Aromatic ring | Covalent modification and identification of the binding site |

Molecular Recognition and Intermolecular Interactions

The way a molecule interacts with its biological target is governed by the principles of molecular recognition, which involve a complex interplay of various intermolecular forces. rsc.org The this compound structure possesses several features that can contribute to specific and high-affinity binding.

No Publicly Available Research Found for this compound to Fulfill Article Request

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been identified for the chemical compound this compound that would enable the generation of a detailed article based on the provided outline.

The compound is listed in several chemical supplier catalogs, indicating its existence and availability for research purposes. However, this does not translate into a body of scientific work that would provide the necessary information to address the advanced topics requested.

Without any specific studies on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. Creating content on these specific and advanced chemical properties and applications would require speculation and extrapolation from general chemical principles, which would not meet the standards of a professional and authoritative scientific article and would risk providing inaccurate information.

Therefore, the requested article on this compound cannot be produced at this time due to the absence of relevant scientific research in the public domain.

Theoretical Design and Optimization of Novel Chemical Structures

Predictive Modeling for Future Synthetic Targets

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. To navigate this complex landscape more efficiently, researchers are increasingly turning to predictive modeling and computational chemistry. patheon.com These in silico techniques allow for the rational design of new molecules with improved properties, helping to prioritize synthetic efforts and increase the probability of success. patheon.comnih.gov In the context of this compound, predictive modeling can be a powerful tool to guide the exploration of its chemical space and identify promising new synthetic targets.

Predictive modeling in drug discovery employs mathematical and computational algorithms to forecast the properties and behavior of molecules. patheon.com This can range from predicting fundamental physicochemical properties to simulating complex interactions with biological targets. nih.gov For a lead compound like this compound, these models can be used to explore the impact of structural modifications on its activity, selectivity, and pharmacokinetic profile.

A key aspect of this process is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known benzamide derivatives with measured activities, researchers can build models that predict the activity of novel, unsynthesized analogs of this compound. These models can help identify which structural modifications are likely to enhance the desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to a significant boost in potency. nih.gov

Molecular docking is another powerful computational technique that can provide invaluable insights for designing new synthetic targets. mdpi.combenthamdirect.com This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. benthamdirect.com By creating a three-dimensional model of the target's binding site, researchers can virtually "dock" this compound and its potential derivatives to understand the key molecular interactions driving binding affinity. This allows for the rational design of new analogs that optimize these interactions, for example, by introducing substituents that form additional hydrogen bonds or fill a hydrophobic pocket within the binding site. benthamdirect.com

The application of these predictive models can significantly streamline the drug discovery process. Instead of synthesizing and testing a large number of compounds in a trial-and-error fashion, researchers can use computational predictions to prioritize a smaller, more focused set of molecules with a higher likelihood of success. patheon.com This not only saves time and resources but also allows for a more systematic exploration of the structure-activity landscape.

For example, in the development of new inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease, molecular docking studies have been instrumental in designing novel benzamide derivatives with enhanced inhibitory activity. mdpi.comnih.gov Similarly, in the pursuit of new anticancer agents, computational studies have guided the optimization of benzamide derivatives as tubulin inhibitors, leading to the identification of potent and orally active compounds. acs.org These examples underscore the potential of applying similar predictive modeling strategies to a research program centered on this compound.

Interactive Data Table: Predictive Modeling Techniques in Drug Discovery

| Modeling Technique | Application in Drug Discovery | Potential Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. nih.gov | To predict the potency of novel this compound derivatives against a specific biological target. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. mdpi.combenthamdirect.com | To visualize the binding of this compound to a target protein and design new analogs with improved interactions. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | To create a 3D model of the key features of this compound responsible for its activity and use it to screen for new, structurally diverse compounds. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov | To assess the drug-like properties of virtual this compound derivatives and prioritize those with favorable pharmacokinetic profiles. |

By leveraging this suite of predictive modeling tools, the future synthetic exploration of this compound can be guided by data-driven hypotheses, ultimately accelerating the discovery of new chemical entities with significant therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.